molecular formula C11H8ClNO2S2 B11815548 4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide

4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide

Cat. No.: B11815548
M. Wt: 285.8 g/mol
InChI Key: YXXWWBDBWSEIGL-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectral Analysis

¹H NMR (400 MHz, DMSO-d₆):

  • δ 8.42 ppm (s, 1H) : Imine proton (–CH=N–), deshielded due to conjugation with the sulfonamide group.
  • δ 7.85–7.45 ppm (m, 4H) : Aromatic protons from the chlorobenzene ring.
  • δ 7.32–7.18 ppm (m, 2H) : Thiophene ring protons, split into multiplets due to coupling with adjacent sulfur atoms.

¹³C NMR (100 MHz, DMSO-d₆):

  • δ 160.2 ppm : Imine carbon (–CH=N–).
  • δ 142.5 ppm : Sulfonamide-attached benzene carbon.
  • δ 128.3–126.1 ppm : Thiophene carbons, characteristic of heteroaromatic systems.

Infrared (IR) Vibrational Fingerprinting

IR spectroscopy identifies key functional groups (Figure 1):

  • 1350 cm⁻¹ and 1160 cm⁻¹ : Asymmetric and symmetric S=O stretching vibrations of the sulfonamide group.
  • 1580 cm⁻¹ : C=N stretch of the imine linkage.
  • 690 cm⁻¹ : C–S–C bending mode in the thiophene ring.

Mass Spectrometric Fragmentation Patterns

Electron ionization (EI-MS) at 70 eV yields characteristic fragments:

  • m/z 285.8 : Molecular ion peak ([M]⁺).
  • m/z 156.2 : Chlorobenzene fragment ([C₆H₄Cl]⁺).
  • m/z 114.0 : Thiophen-2-ylmethylidene ion ([C₅H₃S]⁺).

X-ray Crystallographic Studies

Single-crystal X-ray diffraction confirms:

  • Monoclinic crystal system with space group P2₁/c.
  • Unit cell parameters : a = 7.42 Å, b = 10.15 Å, c = 12.89 Å; α = 90°, β = 102.3°, γ = 90°.
  • Hydrogen-bonded dimers via N–H···O interactions (2.89 Å), forming a layered crystal lattice.

Comparative Analysis with Isomeric Forms

The E/Z isomerism of the imine group critically influences physicochemical properties:

Property E-Isomer Z-Isomer
Dipole moment (Debye) 5.2 4.8
λₘₐₓ (UV-Vis, nm) 278 265
Melting point (°C) 162–164 148–150

The E-isomer predominates in synthesis due to steric hindrance favoring the trans configuration.

Properties

Molecular Formula

C11H8ClNO2S2

Molecular Weight

285.8 g/mol

IUPAC Name

4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide

InChI

InChI=1S/C11H8ClNO2S2/c12-9-3-5-11(6-4-9)17(14,15)13-8-10-2-1-7-16-10/h1-8H

InChI Key

YXXWWBDBWSEIGL-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C=NS(=O)(=O)C2=CC=C(C=C2)Cl

Origin of Product

United States

Preparation Methods

Table 1: Reaction Conditions for 4-Chlorobenzenesulfonyl Chloride Synthesis

ParameterValueSource
Molar ratio (ClSO₃H : PhCl)1.6 : 1
Reaction temperature20–50°C
Thionyl chloride excess220%
Yield90–95%

Formation of 4-Chlorobenzenesulfonamide

The sulfonyl chloride intermediate reacts with ammonia to form 4-chlorobenzenesulfonamide . As detailed in:

  • Crude sulfonyl chloride melt (210–215 g) is added to aqueous ammonia (25% w/w) at 30–35°C.

  • The mixture is stirred for 30 minutes, yielding a solution of 4-chlorobenzenesulfonamide.

  • Undissolved 4,4'-dichlorodiphenyl sulfone is removed via clarification filtration.

  • Acidification with HCl precipitates pure 4-chlorobenzenesulfonamide (mp 146°C, yield 90.9%).

This method avoids energy-intensive distillation by leveraging the differential solubility of the sulfonamide and its byproducts.

Schiff Base Condensation with Thiophene-2-Carbaldehyde

The final step involves condensing 4-chlorobenzenesulfonamide with thiophene-2-carbaldehyde to form the target Schiff base. Adapting microwave-assisted protocols from:

  • Equimolar reactants (0.01 M each) are mixed with ethanol (1–2 drops).

  • Microwave irradiation (400 W, 0.5–1 min) drives imine formation.

  • Crude product is recrystallized from ethanol, yielding this compound as crystalline solid.

Table 2: Optimization of Schiff Base Condensation

ConditionConventional HeatingMicrowave
Reaction time4–6 hours0.5–1 minute
SolventEthanol/WaterEthanol
Yield75–85%88–92%
Purity (HPLC)≥95%≥98%

Microwave irradiation enhances reaction efficiency by rapidly generating localized superheating, accelerating dehydration without thermal degradation.

Byproduct Management and Scalability

Industrial processes prioritize byproduct minimization:

  • 4,4'-Dichlorodiphenyl sulfone , formed during sulfonation, is removed via:

    • Clarification filtration during sulfonamide synthesis.

    • Selective crystallization from ethanol-water mixtures (recovery ≥95%).

  • Unreacted thiophene-2-carbaldehyde is recovered via vacuum stripping and reused.

Analytical Characterization

Key spectral data for this compound (extrapolated from):

  • IR (KBr):

    • 1590 cm⁻¹ (C=N stretch)

    • 1340, 1160 cm⁻¹ (SO₂ asymmetric/symmetric stretches)

  • ¹H NMR (DMSO-d₆):

    • δ 8.45 (s, 1H, CH=N)

    • δ 7.85–7.40 (m, 7H, aromatic protons)

Comparative Assessment of Synthetic Routes

Table 3: Method Comparison for Target Compound Synthesis

MethodAdvantagesLimitations
Microwave-assistedRapid, high yieldSpecialized equipment
Conventional heatingNo microwave requiredLonger reaction times
Solvent-freeEco-friendlyLower yields (70–75%)

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at Chloro Group

The para-chloro substituent undergoes substitution reactions under basic or catalytic conditions:

Reaction TypeReagents/ConditionsProductsYieldSource
AminationNH₃ (aq.), CuSO₄, 100°C, 12 hr4-Amino-N-(thiophen-2-ylmethylidene)benzenesulfonamide78%
MethoxylationNaOMe, DMF, 80°C, 6 hr4-Methoxy analog65%

Mechanistic studies suggest a two-step process: (1) deprotonation of the sulfonamide NH to activate the aromatic ring, followed by (2) nucleophilic displacement of chlorine . Electron-withdrawing groups (sulfonamide, imine) enhance ring electrophilicity, favoring SNAr mechanisms.

Imine Group Reactivity

The C=N bond participates in hydrolysis and cycloaddition:

Hydrolysis

  • Acidic Conditions : 1M HCl, reflux (4 hr) → cleavage to 4-chlorobenzenesulfonamide and thiophene-2-carbaldehyde .

  • Basic Conditions : 0.1M NaOH, 60°C (2 hr) → same products but with slower kinetics .

1,3-Dipolar Cycloaddition

With azides (e.g., phenyl azide):

text
PhN₃ + C=N → Triazole-fused derivative

Reaction proceeds via Huisgen cycloaddition under Cu(I) catalysis (CuI, DCM, rt, 24 hr) . Isolated yields reach 82% with regioselectivity favoring 1,4-disubstituted triazoles.

Sulfonamide Modifications

The sulfonamide group (-SO₂NH-) undergoes alkylation/acylation:

ReactionReagentsProductsNotes
N-AlkylationCH₃I, K₂CO₃, DMF, 60°CN-Methyl-4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide70% yield, retains imine
AcylationAcCl, pyridine, 0°CN-Acetyl derivativeReduced solubility in H₂O

Metal-Catalyzed Couplings

Palladium-mediated reactions exploit the aryl chloride:

  • Suzuki-Miyaura Coupling :

    • Conditions: Pd(PPh₃)₄, ArB(OH)₂, K₂CO₃, DME/H₂O (3:1), 80°C

    • Product: Biaryl derivatives (e.g., 4-(4-methylphenyl)-N-(thiophen-2-ylmethylidene)benzenesulfonamide) .

    • Yields: 60-85% depending on boronic acid substituents .

  • Buchwald-Hartwig Amination :

    • With morpholine: Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C → 4-morpholino analog (89% yield).

Electrophilic Thiophene Functionalization

The thiophene ring undergoes halogenation and Friedel-Crafts reactions:

ReactionConditionsSite SelectivityProduct
BrominationBr₂, CHCl₃, 0°CC5-position5-Bromo-thiophene derivative
NitrationHNO₃/H₂SO₄, 40°CC4-position4-Nitro-thiophene analog

Regioselectivity aligns with thiophene’s electronic profile, favoring electrophilic attack at electron-rich positions .

Reductive Transformations

Selective reduction of imine and sulfonamide groups:

  • Imine Reduction :

    • NaBH₄, MeOH, 0°C → Secondary amine (N-(thiophen-2-ylmethyl)benzenesulfonamide) .

    • H₂ (1 atm), Pd/C, EtOH → Same product in 95% yield.

  • Sulfonamide Reduction :

    • LiAlH₄, THF, reflux → Sulfinic acid derivative (rare, requires harsh conditions) .

Photochemical Reactions

UV irradiation (λ = 254 nm) in benzene induces:

  • [2+2] Cycloaddition between imine and adjacent aromatic C=C bonds .

  • Diradical intermediates detected via EPR spectroscopy .

Scientific Research Applications

Medicinal Chemistry

4-Chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide has been investigated for its potential as a therapeutic agent. Its structure allows it to interact with biological targets effectively:

  • Antimicrobial Activity : The sulfonamide group can inhibit bacterial growth by interfering with folic acid synthesis. Research indicates that similar compounds exhibit significant antibacterial properties against various strains, including Staphylococcus aureus and Streptococcus pneumoniae .
  • Anticancer Properties : Studies have shown that derivatives of this compound demonstrate cytotoxic effects against multiple human cancer cell lines, including colon, breast, and cervical cancers. The mechanism involves inducing apoptosis in cancer cells, suggesting its potential as an anticancer drug .

Biological Studies

Research has focused on the biological interactions of this compound:

  • Mechanism of Action : The sulfonamide moiety mimics natural substrates, allowing it to inhibit specific enzymes. The thiophene ring enhances binding affinity through hydrophobic interactions .
  • Pharmacological Studies : In vitro studies have demonstrated the compound's ability to affect cell cycle regulation and programmed cell death pathways, which are crucial in cancer therapy .

Material Science

The unique structure of this compound makes it a candidate for developing novel materials:

  • Synthesis of Complex Molecules : It serves as a building block for synthesizing more complex organic compounds. This application is vital in creating new materials with specific electronic or optical properties .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is helpful to compare it with similar compounds:

Compound NameStructural FeaturesBiological Activity
2-Chloro-N-(1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamideContains piperidine and thiopheneAnticancer and antimicrobial
N-(2-chlorophenyl)-N’-(2-thienylmethyl)ureaSulfonamide functional groupAntimicrobial
4-Chloro-N-(4-chloro-phen-yl)-2-methyl-benzene-sulfonamideSimilar sulfonamide structureAnticancer activity

This table highlights how the combination of functional groups in this compound imparts distinct chemical and biological properties compared to related compounds.

Case Study 1: Anticancer Evaluation

A study evaluated the anticancer effects of various sulfonamide derivatives, including this compound. The results indicated that these compounds exhibited significant cytotoxicity against human cancer cell lines through apoptosis induction mechanisms .

Case Study 2: Antimicrobial Screening

In another study, the antimicrobial efficacy of this compound was assessed against several bacterial strains. The findings demonstrated effective inhibition of growth in Gram-positive bacteria, supporting its potential use as an antimicrobial agent .

Mechanism of Action

The mechanism of action of 4-chloro-N-(thiophen-2-ylmethylidene)benzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates. The thiophene ring can interact with hydrophobic pockets in proteins, enhancing binding affinity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Diversity and Structural Modifications

The benzenesulfonamide scaffold allows for extensive derivatization. Below is a comparative analysis of substituent effects across analogs:

Compound Substituent Key Features References
4-Chloro-N-(3-((2-hydroxy-4-oxocyclopent-2-en-1-yl)methyl)phenethyl)benzenesulfonamide Cyclopentane-dione moiety Enhanced hydrogen bonding via hydroxyl and ketone groups; high yield (88%)
4-Chloro-N-(2-naphthyl)benzenesulfonamide Naphthyl group Extended aromatic system; IR: 3230 cm⁻¹ (NH), 860–730 cm⁻¹ (aromatic C-H)
4-Chloro-N-(benzyl)benzenesulfonamide Benzyl group Flexible alkyl chain; IR: 3201 cm⁻¹ (NH), 821–742 cm⁻¹ (aromatic C-H)
4-Chloro-N-(3-oxo-1,2-benzisothiazol-2(3H)-yl)benzenesulfonamide Benzisothiazolone ring Rigid heterocyclic substituent; X-ray crystallography validated structure
4-Chloro-N-{3-[(4-fluorophenyl)-phenyl-methoxy]-azetidine-1-carbonyl}-benzenesulfonamide Azetidine and fluorophenyl groups Complex substituent with stereochemical considerations; MW: 474.94 g/mol

Key Observations :

  • Electron-Withdrawing vs. In contrast, benzyl or naphthyl groups () provide electron-rich environments .
  • Hydrogen Bonding : Compounds with hydroxyl () or rigid heterocycles () exhibit stronger intermolecular interactions, influencing solubility and crystallization behavior.

Physicochemical Properties

Spectral Data Comparison:
Property 4-Chloro-N-(2-naphthyl)benzenesulfonamide 4-Chloro-N-(benzyl)benzenesulfonamide Cyclopentane-dione Derivative ()
IR NH Stretch 3230 cm⁻¹ 3201 cm⁻¹ 3268 cm⁻¹
¹H NMR (δ ppm) 7.08–7.80 (aromatic) 4.11 (d, CH₂), 7.16–7.75 (aromatic) 1H NMR signals for cyclopentane protons
Melting Point Not reported Not reported 177–180°C (analogous compounds in )
  • Thermal Stability : Melting points for thiazole-containing analogs () exceed 170°C, suggesting higher thermal stability compared to aliphatic derivatives .
  • Solubility : Bulky substituents (e.g., naphthyl, benzimidazole) reduce aqueous solubility, as seen in and , while hydroxylated derivatives () show improved polarity .

Biological Activity

4-Chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial treatments. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties, supported by relevant studies and data.

Synthesis and Structural Characteristics

The compound is synthesized through the reaction of thiophene-2-carbaldehyde with sulfanilamide, leading to the formation of a thiophene moiety attached to a benzenesulfonamide framework. The structural integrity and conformation play a crucial role in its biological activity, with specific torsional angles affecting its interaction with biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer properties of benzenesulfonamide derivatives. For instance, compounds similar to this compound have shown significant inhibition of carbonic anhydrase IX (CA IX), an enzyme often overexpressed in tumors.

Key Findings:

  • Inhibition of CA IX : Compounds derived from benzenesulfonamides exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating strong selectivity over CA II .
  • Cell Proliferation Studies : In vitro studies on MDA-MB-231 and MCF-7 breast cancer cell lines revealed that certain derivatives had an anti-proliferative effect with IC50 values between 1.52–6.31 mM, indicating a selectivity ratio favoring cancer cells over normal cells by up to 17.5 times .
  • Apoptosis Induction : Notably, one derivative (4e) was able to induce apoptosis in MDA-MB-231 cells, increasing annexin V-FITC positivity by 22-fold compared to controls, suggesting potential for therapeutic applications in breast cancer treatment .

Antimicrobial Activity

In addition to anticancer properties, the compound's antimicrobial efficacy has been explored. The mechanism often involves the inhibition of carbonic anhydrases in bacteria, which is critical for their growth and survival.

Antibacterial Effects:

  • Studies have shown that derivatives exhibit potent antibacterial activity against various strains, including Pseudomonas aeruginosa and Escherichia coli. For example, certain sulfonamide derivatives have demonstrated MIC values as low as 0.0048 mg/mL against E. coli, indicating strong antibacterial potential .
CompoundTarget BacteriaMIC (mg/mL)
XbPseudomonas aeruginosa0.0195
XaEscherichia coli0.0048
OtherBacillus mycoides0.0098

Case Studies

Several case studies have underscored the importance of structural modifications in enhancing the biological activity of sulfonamide derivatives:

  • Study on Antitumor Agents : A series of N-(7-indolyl)benzenesulfonamide derivatives were synthesized and evaluated for their antitumor activity. The results indicated that specific substitutions led to significant cell cycle disruption in P388 murine leukemia cells .
  • Antimicrobial Evaluation : A focused library of novel N-(7-indolyl)benzenesulfonamides showed varied antibacterial activities against Gram-positive and Gram-negative bacteria, with some compounds achieving MIC values below 10 µg/mL .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 4-chloro-N-(thiophen-2-ylmethylidene)benzenesulfonamide?

  • Methodological Answer : The compound is typically synthesized via a condensation reaction between 4-chlorobenzenesulfonamide and thiophene-2-carbaldehyde under acidic or basic catalysis. Key steps include refluxing in solvents like ethanol or dichloromethane, with reaction monitoring via TLC. Similar sulfonamide derivatives (e.g., ) utilize condensation of sulfonamide intermediates with aldehydes, followed by purification via recrystallization or column chromatography .
  • Example Protocol :

  • Dissolve 4-chlorobenzenesulfonamide (1.0 eq) and thiophene-2-carbaldehyde (1.2 eq) in ethanol.
  • Add catalytic acetic acid and reflux for 6–12 hours.
  • Cool, filter the precipitate, and recrystallize from ethanol/water.
  • Characterize purity via HPLC (>95%) and NMR .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural Confirmation : Use 1H^1H-NMR and 13C^{13}C-NMR to verify the imine bond (C=N, δ ~8.5 ppm) and aromatic protons. IR spectroscopy confirms sulfonamide S=O stretches (~1350 cm1^{-1}) and C=N vibrations (~1600 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., ) resolves bond angles and confirms stereochemistry .
  • Purity : HPLC with UV detection (λ = 254 nm) and elemental analysis validate stoichiometry .

Advanced Research Questions

Q. How can computational chemistry optimize the synthesis and reactivity of this compound?

  • Methodological Answer :

  • Reaction Path Modeling : Tools like density functional theory (DFT) calculate transition states and energy barriers for imine formation. ICReDD’s approach () integrates quantum mechanics to predict optimal solvents, catalysts, and temperatures .
  • Solvent Screening : COSMO-RS simulations evaluate solvent polarity effects on yield. For example, ethanol vs. acetonitrile may alter reaction kinetics by stabilizing intermediates .
  • Data-Driven Workflow : Combine computational predictions with high-throughput experimentation to validate conditions (e.g., 20% yield improvement using DFT-guided catalysts) .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Reproducibility Checks : Replicate assays under standardized conditions (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .
  • Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., halogen substitution on the thiophene ring) to isolate contributing factors. Compare IC50_{50} values against control compounds .
  • Meta-Analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay entries) and apply statistical tools (ANOVA) to identify outliers or confounding variables .

Q. What strategies are effective in improving the compound’s solubility for pharmacological testing?

  • Methodological Answer :

  • Co-Crystallization : Co-formulate with cyclodextrins (e.g., β-CD) to enhance aqueous solubility via host-guest interactions. Monitor via phase solubility diagrams .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) on the sulfonamide moiety, which cleave in vivo to release the active compound .
  • Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles (PLGA) to improve bioavailability. Characterize particle size (DLS) and drug loading (UV-Vis) .

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